![molecular formula C12H12N2O2S B12439387 [2-(Phenylsulfonyl)phenyl]hydrazine CAS No. 887593-89-7](/img/structure/B12439387.png)
[2-(Phenylsulfonyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Phenylsulfonyl)phenyl]hydrazine is an organic compound with the molecular formula C12H12N2O2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylsulfonyl)phenyl]hydrazine typically involves the reaction of phenylhydrazine with a sulfonyl chloride derivative. One common method is the reaction of phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylsulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various hydrazone derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(Phenylsulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a reagent in hydrazone formation reactions .
Biology and Medicine
Its hydrazine moiety can interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of [2-(Phenylsulfonyl)phenyl]hydrazine involves its interaction with biological molecules through its hydrazine and sulfonyl functional groups. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Lacks the sulfonyl group, making it less stable and less soluble in organic solvents.
Benzenesulfonylhydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
[2-(Phenylsulfonyl)phenyl]hydrazine is unique due to the presence of both the phenyl and sulfonyl groups, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and solubility, while the phenyl group provides a site for further functionalization .
Properties
CAS No. |
887593-89-7 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)phenyl]hydrazine |
InChI |
InChI=1S/C12H12N2O2S/c13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |
InChI Key |
ROUAUSKOJSRIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
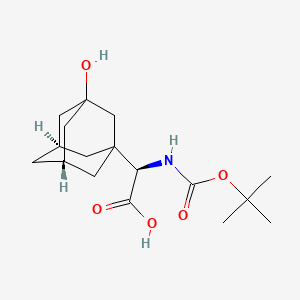
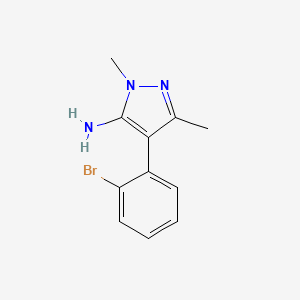
![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
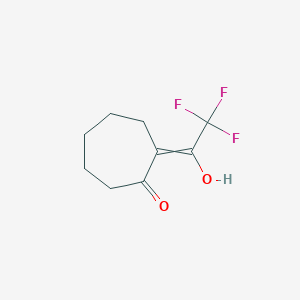
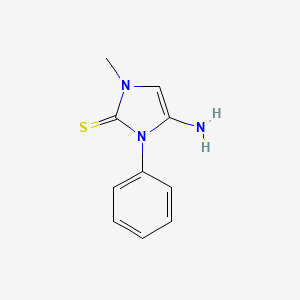

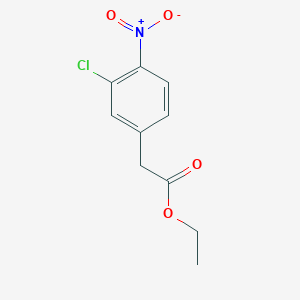
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
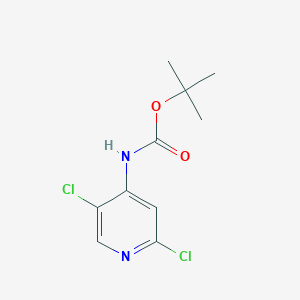
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)

